molecular formula C14H21ClN2 B5062341 N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine

Cat. No.: B5062341
M. Wt: 252.78 g/mol
InChI Key: QREDUTUHUHXYAO-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Substitution with 3-Chlorophenyl Group:

    Attachment of the Ethylamine Chain: The final step involves the attachment of the ethylamine chain to the piperidine ring, which can be accomplished through reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different nucleophiles replacing the 3-chlorophenyl group.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound is used in research to understand its interactions with biological receptors and enzymes.

    Industry: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, including analgesic or anesthetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapeutics.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-17-9-6-14(7-10-17)16-8-5-12-3-2-4-13(15)11-12/h2-4,11,14,16H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDUTUHUHXYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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